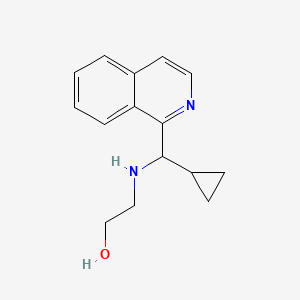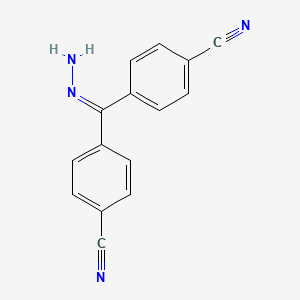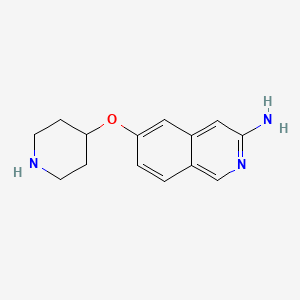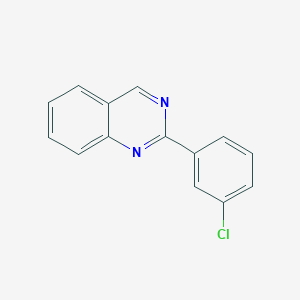
2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol typically involves the reaction of isoquinoline derivatives with cyclopropylmethylamine and ethanolamine under controlled conditions. One common method includes the use of metal catalysts or catalyst-free processes in water . The reaction conditions often require specific temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethanolamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Cyclopropylamine: Shares the cyclopropyl group but lacks the isoquinoline moiety.
Ethanolamine: Contains the ethanolamine structure but lacks the cyclopropyl and isoquinoline groups.
Uniqueness
2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol is unique due to its combination of a cyclopropyl group, an isoquinoline moiety, and an ethanolamine structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H18N2O |
|---|---|
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
2-[[cyclopropyl(isoquinolin-1-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C15H18N2O/c18-10-9-17-14(12-5-6-12)15-13-4-2-1-3-11(13)7-8-16-15/h1-4,7-8,12,14,17-18H,5-6,9-10H2 |
InChI-Schlüssel |
AHXUNARASOUPSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=NC=CC3=CC=CC=C32)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)

![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)


![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)

![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)





